5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol
Description
Table 1: Structural Comparison of Selected Thiadiazoles
Key Observations :
- Electron-Withdrawing Effects : The fluorine atom in 5-(2-fluoroanilino)-1,3,4-thiadiazole-2-thione enhances electrophilicity at the thione sulfur compared to methyl-substituted derivatives .
- Conformational Flexibility : Derivatives with smaller substituents (e.g., hydrogen or fluorine) exhibit greater planarity than those with bulky groups (e.g., methyl or trifluoromethyl) .
- Hydrogen-Bonding Capacity : The thione group facilitates stronger intermolecular interactions than thiol or amine variants, influencing crystal packing and solubility .
Properties
IUPAC Name |
5-(2-fluoroanilino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S2/c9-5-3-1-2-4-6(5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDUFJAYNMXNSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NNC(=S)S2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351692 | |
| Record name | 5-(2-Fluoroanilino)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73310-96-0 | |
| Record name | 73310-96-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(2-Fluoroanilino)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol typically involves the reaction of 2-fluoroaniline with thiosemicarbazide under acidic conditions to form the intermediate 2-fluoro-phenylthiosemicarbazide . This intermediate is then cyclized using phosphorus oxychloride to yield the desired thiadiazole compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like or in the presence of a base.
Reduction: Reagents like or .
Major Products:
- Various substituted derivatives from electrophilic substitution reactions .
Disulfides: from oxidation.
Thiol derivatives: from reduction.
Scientific Research Applications
Chemistry: 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in biological studies due to its potential antimicrobial, antifungal, and anticancer properties. It is often used in the development of new pharmaceuticals and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The compound’s aromatic ring and fluorine atom may also contribute to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine
5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol (CAS 438227-04-4)
- Structure : Contains methoxy and methyl groups at positions 2 and 5 of the phenyl ring.
- However, its cytotoxic activity against cancer cell lines is lower (IC₅₀ > 50 μM vs. IC₅₀ ≈ 12 μM for the fluoro compound) .
Core Heterocycle Modifications
1,3,4-Oxadiazole Thioethers
- Structure : Replaces the thiadiazole core with an oxadiazole ring.
- Activity : Shows fungicidal activity against Sclerotinia sclerotiorum (80% inhibition at 50 μg/mL) and herbicidal effects via SDH inhibition. The oxygen atom in oxadiazole increases polarity, reducing bioavailability compared to thiadiazole derivatives .
Triazole-Fused Thiadiazoles
- Structure: Combines 1,2,4-triazole and thiadiazole moieties (e.g., 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione).
- Activity : Exhibits dual inhibition of enzymes (e.g., cyclooxygenase-2) but suffers from poor solubility (aqueous solubility < 0.1 mg/mL), limiting in vivo applications .
Amino Group Modifications
5-Methylamino-[1,3,4]thiadiazole-2-thiol
5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol
- Structure: Features a benzylamino group with a para-fluoro substituent.
- Activity : Shows moderate antimicrobial activity (MIC ≈ 25 μg/mL against S. aureus), attributed to the extended hydrophobic side chain enhancing membrane disruption .
Cytotoxic Activity
- 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol: Demonstrates potent cytotoxicity against HeLa cells (IC₅₀ ≈ 12 μM), likely due to thiol-mediated redox disruption and fluorine-enhanced target binding .
- Comparison : Analogous compounds without the thiol group (e.g., 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine) show reduced cytotoxicity (IC₅₀ > 50 μM), highlighting the critical role of the thiol moiety .
Antifungal and Herbicidal Activity
- 1,3,4-Oxadiazole Thioethers : Superior to thiadiazoles in fungicidal activity but require higher doses for herbicidal effects. For example, compound 5g inhibits SDH with a docking score of −8.2 kcal/mol, comparable to penthiopyrad (−8.5 kcal/mol) .
- Thiadiazole Derivatives : Less effective as herbicides but show broader-spectrum antimicrobial activity due to thiol reactivity .
Biological Activity
5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 227.28 g/mol. The structure features a thiadiazole ring substituted with a fluorinated phenyl group, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles, including the target compound, exhibit notable antimicrobial properties. A study highlighted that compounds containing the 1,3,4-thiadiazole moiety showed significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 μg/mL |
| This compound | E. coli | 64 μg/mL |
| Other Thiadiazole Derivative | Pseudomonas aeruginosa | 25 μg/mL |
The presence of halogen atoms in the phenyl ring has been shown to enhance the antibacterial efficacy of these compounds .
Anticancer Activity
Recent studies have explored the anticancer potential of thiadiazole derivatives. In particular, compounds containing the thiadiazole scaffold have demonstrated cytotoxic effects against various cancer cell lines. For instance, one study reported that derivatives with a similar structure were effective in inducing apoptosis in HepG-2 liver cancer cells .
Case Study: Cytotoxic Effects on HepG-2 Cells
In vitro assays indicated that treatment with this compound resulted in:
- An increase in the percentage of cells in the G0/G1 phase from 45.86% (untreated) to 52.33%.
- A decrease in cells in the G2/M phase from 17.05% (untreated) to 10.41% after treatment .
These findings suggest that this compound may disrupt the cell cycle and induce apoptosis through mitochondrial pathways.
The mechanism by which thiadiazoles exert their biological effects often involves interaction with cellular targets such as enzymes and receptors. For instance, some studies have indicated that these compounds can inhibit monoamine oxidase (MAO), an important enzyme involved in neurotransmitter metabolism .
Table 2: MAO Inhibition Activity
| Compound | IC50 (μM) |
|---|---|
| This compound | Not specified |
| Standard Inhibitor (Selegiline) | 0.50 |
This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, suggesting potential applications in treating mood disorders.
Q & A
Basic: What are the common synthetic routes for 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol?
Answer:
The synthesis typically involves cyclization and nucleophilic substitution reactions. A key intermediate, such as a thiosemicarbazide derivative, is heterocyclized with carbon disulfide to form the 1,3,4-thiadiazole core. Subsequent functionalization with 2-fluoroaniline via nucleophilic substitution introduces the phenylamino group. For example:
- Cyclization: Thiosemicarbazides react with CS₂ under basic conditions to form the thiadiazole ring .
- S-Alkylation: Thiol groups are alkylated using chloroacetic acid derivatives to introduce side chains .
- Optimization: Reactions are conducted in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours, yielding 70–85% purity after recrystallization .
Basic: Which spectroscopic methods are critical for confirming the structure and purity of this compound?
Answer:
A combination of techniques ensures structural validation:
- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., S-H stretch at 2550–2600 cm⁻¹, C-N stretches at 1350–1450 cm⁻¹) .
- ¹H NMR: Identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, thiol protons at δ 10.0–10.5 ppm) .
- Elemental Analysis: Validates C, H, N, S content within ±0.4% of theoretical values .
- Chromatography (HPLC/TLC): Assesses purity (>95% by area normalization) .
Advanced: How can reaction conditions be optimized to improve yield in S-alkylation steps during synthesis?
Answer:
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group .
- Temperature Control: Maintaining 60–70°C prevents side reactions (e.g., oxidation) .
- Stoichiometry: A 1.2:1 molar ratio of alkylating agent to thiol minimizes excess reagent waste .
- Catalysis: Adding KI or K₂CO₃ accelerates reaction rates via phase-transfer mechanisms .
- Post-Reaction Workup: Acidification with dilute HCl precipitates the product, improving yield by 15–20% .
Advanced: How should researchers address contradictions in spectral data during structural elucidation?
Answer:
Contradictions may arise from tautomerism, impurities, or crystallographic disorder. Mitigation steps include:
- Cross-Validation: Compare IR, NMR, and mass spectrometry data to identify consistent peaks .
- X-Ray Diffraction: Resolve ambiguous proton assignments via single-crystal analysis (e.g., SHELX refinement) .
- Dynamic NMR: Detect tautomeric equilibria by variable-temperature experiments (e.g., thiol-thione tautomerism) .
- Chromatographic Purity Checks: Use HPLC to rule out impurities affecting spectral clarity .
Advanced: What computational approaches predict the biological activity of thiadiazole derivatives, and how are they validated?
Answer:
- PASS Online: Predicts biological targets (e.g., antiproliferative, anticonvulsant activity) based on structural descriptors .
- Molecular Docking: Models ligand-receptor interactions (e.g., binding affinity to EGFR or tubulin) using AutoDock Vina .
- Validation:
Advanced: How can derivatives be designed to enhance bioactivity using structure-activity relationship (SAR) insights?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
